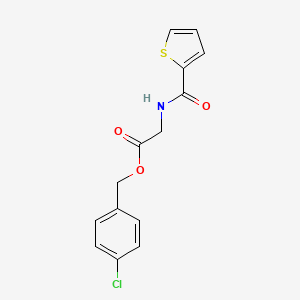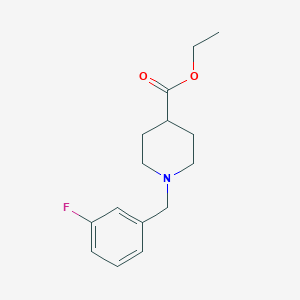
4-chlorobenzyl N-(2-thienylcarbonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions between specific thienyl and benzyl derivatives. For example, the synthesis of 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one is achieved by reacting 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate (El‐Sayed et al., 2011). Such methodologies could potentially be adapted for the synthesis of 4-chlorobenzyl N-(2-thienylcarbonyl)glycinate.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-chlorobenzyl N-(2-thienylcarbonyl)glycinate has been studied through various techniques, including X-ray diffraction. For instance, compounds featuring thienyl and benzyl components have been analyzed to reveal details about their spatial arrangement and bonding interactions (Schuhmann, Robl, & Beck, 1994).
Chemical Reactions and Properties
Chemical reactions involving thienyl and benzyl derivatives are diverse, including the formation of complexes with metals and other organic reactions. The reactivity of such compounds often depends on the electronic and steric properties imparted by the thienyl and benzyl groups. The synthesis of metallorganic compounds from derivatives of 2-(3-thienyl)glycine showcases the chemical versatility of these components (Schuhmann, Robl, & Beck, 1994).
properties
IUPAC Name |
(4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-11-5-3-10(4-6-11)9-19-13(17)8-16-14(18)12-2-1-7-20-12/h1-7H,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYCVWDIPLLGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)benzenesulfonamide](/img/structure/B5664378.png)
![2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]acetamide](/img/structure/B5664386.png)
![3-(7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one](/img/structure/B5664393.png)
![2-{[(2,3-dihydro-1H-inden-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5664394.png)
![1-(4-methylbenzyl)-3-(5-methyl-2-furyl)-5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5664398.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5664399.png)
![2-(1,3-thiazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5664402.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinol](/img/structure/B5664425.png)


![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5664453.png)

